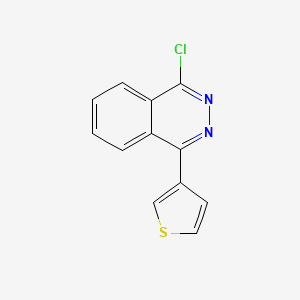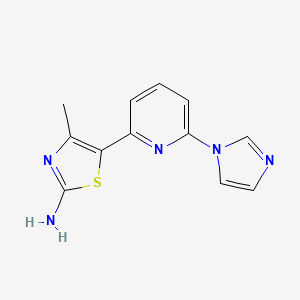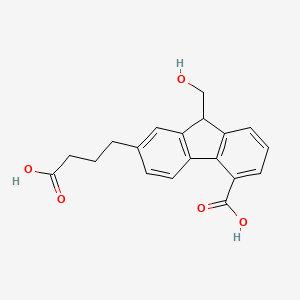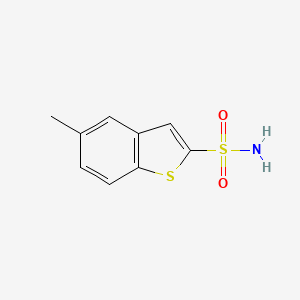
5-methyl-1-benzothiophene-2-sulfonamide
Overview
Description
5-methyl-1-benzothiophene-2-sulfonamide is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, along with a sulfonamide group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-benzothiophene-2-sulfonamide typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .
Scientific Research Applications
5-methyl-1-benzothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of enzyme activity. The thiophene ring can interact with various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-sulfonamide: Lacks the methyl group at the 5-position.
5-Chloro-benzo[b]thiophene-2-sulfonamide: Contains a chlorine atom instead of a methyl group.
5-Methyl-benzo[b]thiophene-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness
5-methyl-1-benzothiophene-2-sulfonamide is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. The sulfonamide group also contributes to its potential as a pharmaceutical agent .
Properties
Molecular Formula |
C9H9NO2S2 |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
5-methyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H9NO2S2/c1-6-2-3-8-7(4-6)5-9(13-8)14(10,11)12/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
PKWCBMGRIFNCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)-1,3-benzothiazol-2(3H)-one](/img/structure/B8569993.png)
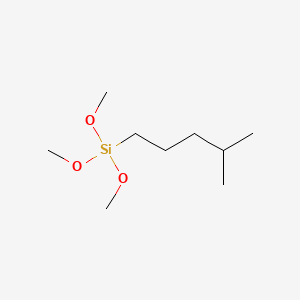
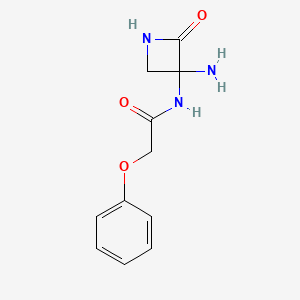
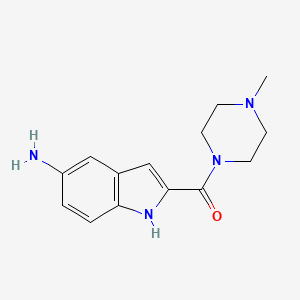
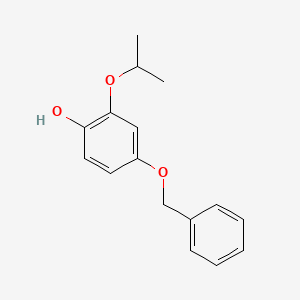
![5-Methyl-5-vinyl-4,5-dihydro-benzo[d]isoxazole](/img/structure/B8570020.png)
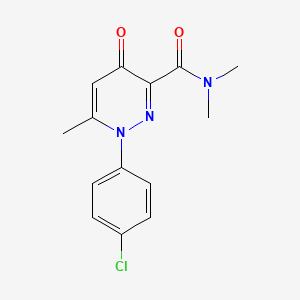
![N-(4-Chlorobenzyl)-2-(2-hydroxyethyl)-8-(4-morpholinylmethyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B8570028.png)
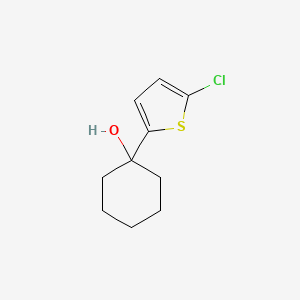
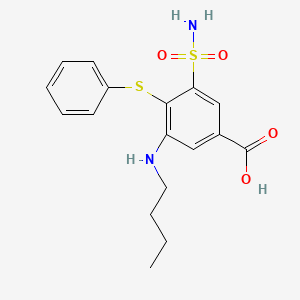
![1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B8570059.png)
